N,N'-di(naphthalen-2-yl)pentanediamide
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Overview
Description
N,N-DI(2-NAPHTHYL)PENTANEDIAMIDE: is an organic compound with the molecular formula C25H22N2O2 It is characterized by the presence of two naphthyl groups attached to a pentanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DI(2-NAPHTHYL)PENTANEDIAMIDE typically involves the reaction of 2-naphthylamine with pentanedioyl dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N,N-DI(2-NAPHTHYL)PENTANEDIAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-DI(2-NAPHTHYL)PENTANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The naphthyl groups can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated naphthyl derivatives.
Scientific Research Applications
N,N-DI(2-NAPHTHYL)PENTANEDIAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials, including optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of N,N-DI(2-NAPHTHYL)PENTANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl groups can engage in π-π stacking interactions, while the amide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-DI(1-NAPHTHYL)PENTANEDIAMIDE
- N,N’-DI(2-NAPHTHYL)-P-PHENYLENEDIAMINE
Uniqueness
N,N-DI(2-NAPHTHYL)PENTANEDIAMIDE is unique due to the specific positioning of the naphthyl groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C25H22N2O2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
N,N'-dinaphthalen-2-ylpentanediamide |
InChI |
InChI=1S/C25H22N2O2/c28-24(26-22-14-12-18-6-1-3-8-20(18)16-22)10-5-11-25(29)27-23-15-13-19-7-2-4-9-21(19)17-23/h1-4,6-9,12-17H,5,10-11H2,(H,26,28)(H,27,29) |
InChI Key |
CFTWHPMOGNHMQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCCC(=O)NC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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